molecular formula C10H8O3 B10845063 6-(hydroxymethyl)-2H-chromen-2-one

6-(hydroxymethyl)-2H-chromen-2-one

Cat. No.: B10845063
M. Wt: 176.17 g/mol
InChI Key: BPTGMUVORRVIEP-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)-2H-chromen-2-one is a member of coumarins.

Biological Activity

6-(Hydroxymethyl)-2H-chromen-2-one, commonly referred to as 6-hydroxymethylcoumarin , is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural characteristics and biological properties.

Chemical Structure

The molecular formula of this compound is C10H8O3C_{10}H_{8}O_{3}. The presence of the hydroxymethyl group at the 6-position of the coumarin ring significantly influences its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It shows efficacy against various bacteria and fungi, making it a candidate for developing antimicrobial agents .
  • Anticancer Properties : Studies indicate that it can inhibit tumor growth and may induce apoptosis in cancer cells .
  • Leishmanicidal Activity : In vitro studies have shown promising results against Leishmania species, suggesting its potential as a treatment for leishmaniasis .

The biological activities of this compound are believed to be mediated through interactions with cellular proteins and enzymes. These interactions can alter cellular pathways and functions, leading to various therapeutic effects.

Antimicrobial Studies

A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. However, it was noted that no significant inhibition was observed in certain bacterial strains at concentrations ranging from 1–128 μM, indicating selectivity for eukaryotic cells .

Anticancer Research

In a recent investigation, derivatives of coumarin were synthesized and evaluated for their anticancer potential. One derivative exhibited an IC50 value of 8.47 μM against cancer cell lines, showcasing the compound's potential in cancer therapy .

Leishmanicidal Activity

A specific study focused on the leishmanicidal activity of synthetic coumarin compounds. The results indicated that certain derivatives showed significant activity against Leishmania (L.) amazonensis and L. (L.) infantum chagasi, with one compound demonstrating a selectivity index significantly higher than standard treatments .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of structurally related compounds:

Compound NameStructural DifferencesUnique Properties
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-oneHydroxymethyl at position 4Enhanced solubility
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-oneBromine substitution at position 6Different reactivity due to bromine
6-Methyl-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-oneMethyl instead of hydroxymethylVarying biological activity
CoumarinLacks hydroxymethyl groupBroader range of biological activities

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

6-(hydroxymethyl)chromen-2-one

InChI

InChI=1S/C10H8O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5,11H,6H2

InChI Key

BPTGMUVORRVIEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CO

Origin of Product

United States

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